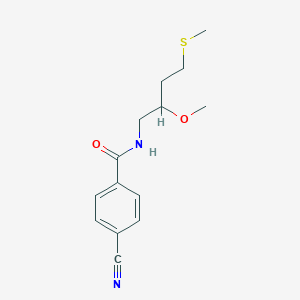

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide, also known as CMMB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMMB belongs to the class of benzamides and has been studied for its mechanism of action and physiological effects.

Wissenschaftliche Forschungsanwendungen

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and reactivity make it an interesting candidate for drug development. Studies have investigated its effects on cancer cell lines and tumor growth inhibition .

- Kinase Inhibitor : Some derivatives of this compound exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and inhibitors targeting specific kinases are valuable for cancer therapy and other diseases .

- Cyanoacetamide Derivatives : The synthesis of cyanoacetamides involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates. This method yields N-aryl or N-heteryl cyanoacetamides, which serve as versatile building blocks for heterocyclic compounds. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions .

- Thiophene Derivatives : Microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide under solvent-free conditions produces thiophene derivatives. These compounds find applications in materials science and organic electronics .

- Functional Materials : Researchers have explored the use of this compound and its derivatives in designing functional materials. Their unique properties, such as electron-donating and electron-withdrawing groups, make them interesting for applications like organic semiconductors and sensors.

- Biochemical Research : The diverse biological activities reported for cyanoacetamide derivatives have drawn attention from biochemists. These compounds may interact with cellular targets, affecting enzyme activity, protein function, or signaling pathways .

- Enzyme Inhibition : Some derivatives exhibit enzyme inhibitory effects, making them relevant for studying enzyme kinetics and drug discovery .

- Potential Chemotherapeutics : Researchers continue to explore the potential of cyanoacetamide derivatives in evolving better chemotherapeutic agents. Their structural diversity and reactivity offer opportunities for designing novel drugs .

Pharmacology and Medicinal Chemistry

Organic Synthesis

Material Science

Biological Studies

Chemotherapeutic Agents

Wirkmechanismus

Target of Action

It is known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It can be inferred from the properties of cyanoacetamide derivatives that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives have diverse biological activities and have drawn the attention of biochemists in the last decade .

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities .

Eigenschaften

IUPAC Name |

4-cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-18-13(7-8-19-2)10-16-14(17)12-5-3-11(9-15)4-6-12/h3-6,13H,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEPKCDRLHXHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCSC)CNC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2911990.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2911992.png)

![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2911995.png)

![N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2911996.png)

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2912010.png)

![6-hydroxy-8-[(2-hydroxyethyl)amino]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2912011.png)